2-(4-acetylphenoxy)-5-nitrobenzonitrile
Overview
Description
2-(4-acetylphenoxy)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile core substituted with a 4-acetylphenoxy group and a nitro group at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-5-nitrobenzonitrile typically involves the alkylation of 4-hydroxyacetophenone with 2-chloro-N-arylacetamides in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated products.
Scientific Research Applications
2-(4-acetylphenoxy)-5-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis . The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)benzonitrile: Lacks the nitro group, which may result in different chemical and biological properties.
4-(4-acetylphenoxy)benzonitrile: Similar structure but with different substitution patterns on the aromatic ring.
2-chloro-N-arylacetamides: Used as precursors in the synthesis of 2-(4-acetylphenoxy)-5-nitrobenzonitrile.
Uniqueness
This compound is unique due to the presence of both the acetylphenoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-10(18)11-2-5-14(6-3-11)21-15-7-4-13(17(19)20)8-12(15)9-16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVOQWMMYXBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231948 | |
Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82673-98-1 | |
Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082673981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-(4-acetylphenoxy)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.